Chamigranes

Chamigranes are a unique class of terpenes found in various essential oils and plant extracts, known for their relaxing and mood-enhancing properties. These naturally occurring chemical compounds belong to the larger group of monoterpenes and possess a complex floral aroma that can significantly influence olfactory experiences. Chamigranes are particularly prevalent in lavender and chamomile plants, contributing to their well-documented therapeutic benefits. In aromatherapy and fragrance formulation, chamigranes are valued for their ability to promote relaxation and reduce stress levels. Their molecular structure allows them to interact with the olfactory system in a way that can induce feelings of calmness and tranquility, making them popular in the creation of soothing perfumes, room sprays, and sleep aids.

Chamigranes have also been explored in the pharmaceutical industry for their potential therapeutic applications. Studies suggest that these compounds may exert calming effects on the central nervous system, potentially contributing to reduced anxiety and improved mood. Due to their pleasant aroma and beneficial properties, chamigranes are often used in combination with other essential oils to create personalized wellness solutions tailored to individual needs.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

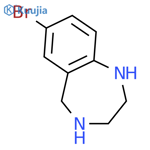

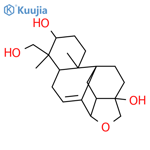

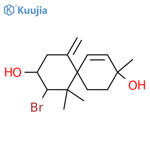

6,18-Epoxy-5-aphidicolene-3,14,16,17-tetrol; (3α,14β,16β)-form, 17-Ac | 2230644-98-9 | C22H32O6 |

|

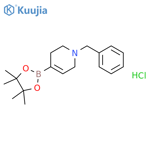

6,18-Epoxy-5-aphidicolene-3,16,17-triol; (3α,16β)-form | 2230644-94-5 | C20H30O4 |

|

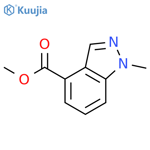

13,17-Epoxy-7-aphidicolene-3,16,18-triol; (3α,13α,16β)-form | 2230644-90-1 | C20H30O4 |

|

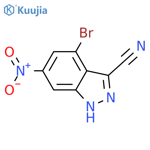

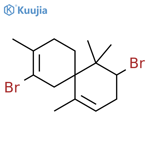

2,10-Dibromo-2,7-chamigradiene; (6S,10R)-form | 1443226-75-2 | C15H22Br2 |

|

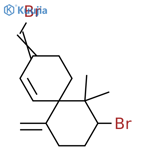

10,15-Dibromo-1,3(15),7(14)-chamigratriene; (Z)-form | 388110-03-0 | C15H20Br2 |

|

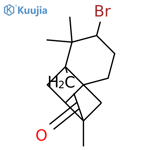

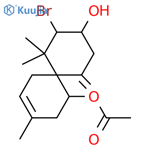

Aplydactone | 325689-20-1 | C15H21BrO |

|

Arcutinidine | 441064-17-1 | C20H27NO2 |

|

10-Bromo-1,7(14)-chamigradiene-3,9-diol; 10-Epimer | 330583-36-3 | C15H23BrO2 |

|

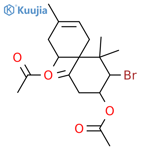

10-Bromo-3,7(14)-chamigradiene-1,9-diol; 1-Ac | 126005-79-6 | C17H25BrO3 |

|

10-Bromo-3,7(14)-chamigradiene-1,9-diol; Di-Ac | 126005-80-9 | C19H27BrO4 |

Letteratura correlata

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

Fornitori consigliati

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati